For instance, a method described in the literature utilizes commercially available γ-caprolactone as the starting material. [ [] ] The synthesis proceeds through a series of steps including selective O-methylation, pyrazole formation, and introduction of the triazole moiety, ultimately leading to the desired 1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid derivative.
Another approach involves the reaction of a suitably substituted 1H-pyrazol-5-amine with a 1,2,3-dithiazolium salt like Appel salt. [ [] ] This reaction leads to the formation of a mixture of products, including N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines and 6H-pyrazolo[3,4-c]isothiazole-3-carbonitriles. The desired 1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid derivative can then be obtained through subsequent transformations of these intermediates.
X-ray crystallography studies on related compounds, such as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester [ [] ], provide information about bond lengths, bond angles, and dihedral angles within the pyrazolopyridine core. This data helps understand the spatial arrangement of atoms within the molecule and its potential influence on reactivity and interactions with other molecules.
For example, the synthesis of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban) involves the conversion of the carboxylic acid to the corresponding carboxamide. [ [] ] This transformation is crucial for imparting the desired pharmacological properties to the final molecule.
Factor Xa Inhibition: Apixaban, a derivative of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid, acts as a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. [ [] ] This suggests that structural motifs within the pyrazolopyridine core may facilitate interactions with the active site of Factor Xa.
Antagonism of Adenosine Receptors: Certain pyrazolo[3,4-c]pyridine derivatives exhibit nanomolar affinity for A1/A3 adenosine receptors, acting as potent competitive antagonists. [ [] ] This indicates that specific substitutions on the pyrazolopyridine scaffold can confer binding affinity and selectivity towards adenosine receptor subtypes.
Medicinal Chemistry: This compound serves as a key scaffold in drug discovery efforts targeting various diseases. For example, Apixaban, a derivative of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid, is a marketed drug used for the prevention and treatment of blood clots. [ [] ]
Chemical Biology: Pyrazolo[3,4-c]pyridine derivatives have been explored as potential tools for studying biological processes. Their ability to antagonize adenosine receptors, for instance, makes them valuable pharmacological probes for investigating adenosine signaling pathways. [ [] ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: